molecular formula C18H22N4O3 B2910457 N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide CAS No. 1797331-09-9

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2910457
CAS No.: 1797331-09-9
M. Wt: 342.399
InChI Key: CGLVXOYKQBHGQB-UHFFFAOYSA-N
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Description

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a morpholinopyrimidine moiety linked to a phenoxypropanamide group, which imparts distinct physicochemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Morpholinopyrimidine Core: The synthesis begins with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of appropriate pyrimidine derivatives with morpholine under controlled conditions.

    Attachment of the Phenoxypropanamide Group: The next step involves the introduction of the phenoxypropanamide group. This is typically done by reacting the morpholinopyrimidine intermediate with a suitable phenoxypropanamide derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced amine or alcohol derivatives.

Scientific Research Applications

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

N-((2-morpholinopyrimidin-4-yl)methyl)-2-phenoxypropanamide is unique due to its specific combination of a morpholinopyrimidine core and a phenoxypropanamide group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-14(25-16-5-3-2-4-6-16)17(23)20-13-15-7-8-19-18(21-15)22-9-11-24-12-10-22/h2-8,14H,9-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLVXOYKQBHGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NC=C1)N2CCOCC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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